molecular formula C17H24N2O4 B2888069 1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea CAS No. 1902926-25-3

1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea

Cat. No.: B2888069
CAS No.: 1902926-25-3
M. Wt: 320.389
InChI Key: CPYYYOSDKBKMES-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzylamine with an appropriate isocyanate derivative to form the urea linkage. The octahydrobenzo[b][1,4]dioxin moiety can be introduced through a cyclization reaction involving a suitable diol and a dihalide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzyl derivatives, while reduction of the urea linkage can produce primary or secondary amines.

Scientific Research Applications

1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea involves its interaction with specific molecular targets. The methoxybenzyl group may interact with aromatic residues in proteins, while the urea linkage can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-methoxyphenyl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea is unique due to its combination of a methoxybenzyl group and an octahydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-21-14-5-2-12(3-6-14)11-18-17(20)19-13-4-7-15-16(10-13)23-9-8-22-15/h2-3,5-6,13,15-16H,4,7-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYYYOSDKBKMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CCC3C(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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